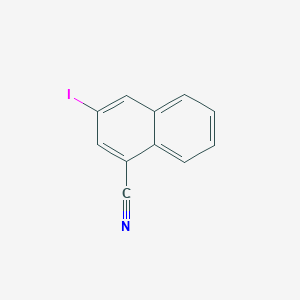
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride is an organic compound with the molecular formula C7H6BrClNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride typically involves the bromination of 1-(5-chloropyridin-2-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups present.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 1-(5-chloropyridin-2-yl)ethanone derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
- 1-(5-Chloropyridin-2-yl)ethanone
Comparison: 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrochloride is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties .
Propriétés
Formule moléculaire |
C7H6BrCl2NO |
|---|---|
Poids moléculaire |
270.94 g/mol |
Nom IUPAC |
2-bromo-1-(5-chloropyridin-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H5BrClNO.ClH/c8-3-7(11)6-2-1-5(9)4-10-6;/h1-2,4H,3H2;1H |
Clé InChI |
CDAZFDDZYUIQQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Cl)C(=O)CBr.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,2-Benzenediol, 4-[(1,2,3,4-tetrahydro-2-methyl-1-isoquinolinyl)methyl]-](/img/structure/B15064579.png)


![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)






